molecular formula C20H22N2O3 B268735 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide

3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B268735
M. Wt: 338.4 g/mol
InChI Key: VAUZVRFXQBCSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide, also known as MPB, is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects that could be beneficial in various research applications. In

Mechanism of Action

The mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to inhibit the activity of protein kinases, which are enzymes that play a critical role in cell signaling and proliferation. Additionally, 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to have antioxidant properties, which could be beneficial in the treatment of various diseases. 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has also been found to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high potency and specificity. 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to have a high affinity for its target enzymes and signaling pathways, making it a powerful tool for studying these processes. However, one limitation of using 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its potential toxicity. 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to be toxic to some cell lines at high concentrations, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide. One area of research could be the development of more potent and selective analogs of 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide that could be used in the treatment of cancer and other diseases. Additionally, further research could be done to elucidate the mechanism of action of 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide and its effects on various signaling pathways and enzymes. Finally, research could be done to explore the potential use of 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide is synthesized through a multi-step process that involves the reaction of 3-aminophenylboronic acid with 4-bromo-2-fluoroanisole, followed by the reaction of the resulting intermediate with propionyl chloride. The final step involves the reaction of the resulting intermediate with 2-methylprop-2-en-1-ol. This synthesis method has been optimized to produce high yields of 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide with high purity.

Scientific Research Applications

3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to have potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, 3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2-methylprop-2-enoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H22N2O3/c1-4-19(23)21-16-8-6-9-17(12-16)22-20(24)15-7-5-10-18(11-15)25-13-14(2)3/h5-12H,2,4,13H2,1,3H3,(H,21,23)(H,22,24)

InChI Key

VAUZVRFXQBCSFT-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC(=C)C

Origin of Product

United States

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